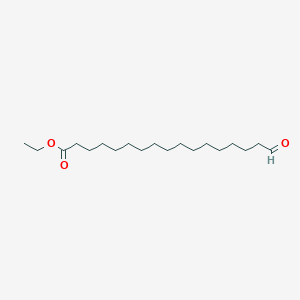![molecular formula C20H20O4 B13133592 2,6-Bis[(propan-2-yl)oxy]anthracene-9,10-dione CAS No. 91854-17-0](/img/structure/B13133592.png)
2,6-Bis[(propan-2-yl)oxy]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-DIISOPROPOXYANTHRACENE-9,10-DIONE is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two isopropoxy groups at the 2 and 6 positions and two ketone groups at the 9 and 10 positions of the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of Friedel-Crafts acylation to introduce the ketone groups, followed by nucleophilic substitution to add the isopropoxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-DIISOPROPOXYANTHRACENE-9,10-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, hydroxylated anthracenes, and substituted anthracenes .
Wissenschaftliche Forschungsanwendungen
2,6-DIISOPROPOXYANTHRACENE-9,10-DIONE has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-DIISOPROPOXYANTHRACENE-9,10-DIONE involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the DNA structure and leading to cleavage upon irradiation with UV light. This property is particularly useful in photodynamic therapy for cancer treatment . The molecular pathways involved include the generation of reactive oxygen species (ROS) that cause oxidative damage to the DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in photon upconversion systems.
9,10-Dimethylanthracene: Exhibits high fluorescence and is used in similar applications as 2,6-DIISOPROPOXYANTHRACENE-9,10-DIONE.
Uniqueness
2,6-DIISOPROPOXYANTHRACENE-9,10-DIONE is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. The presence of isopropoxy groups enhances its solubility and modifies its electronic properties, making it suitable for specialized applications in photonics and medicinal chemistry .
Eigenschaften
CAS-Nummer |
91854-17-0 |
|---|---|
Molekularformel |
C20H20O4 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2,6-di(propan-2-yloxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20O4/c1-11(2)23-13-5-7-15-17(9-13)19(21)16-8-6-14(24-12(3)4)10-18(16)20(15)22/h5-12H,1-4H3 |
InChI-Schlüssel |
QUBKBLSMTJQPGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



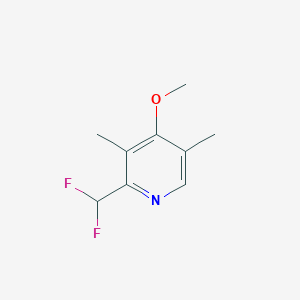
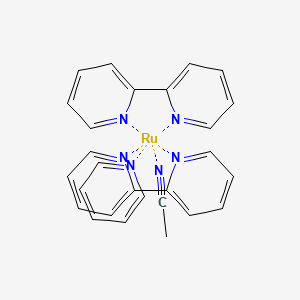
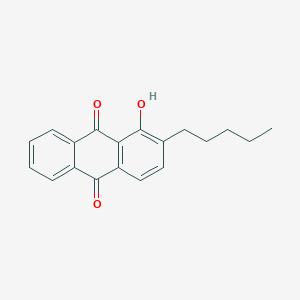

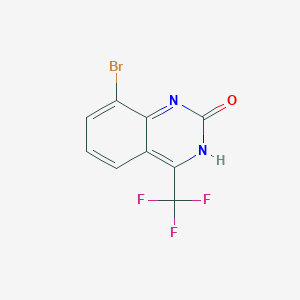
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13133561.png)
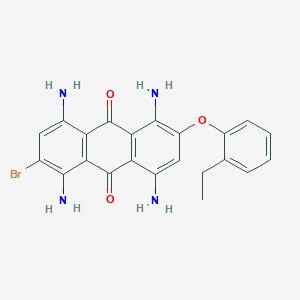
![(6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
![tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
![Dodecanamide,N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B13133579.png)
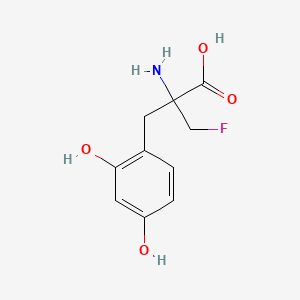
![5-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133598.png)
